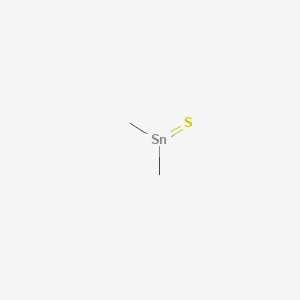

Dimethyltin sulfide

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl(sulfanylidene)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.S.Sn/h2*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMIAWRQTOWLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065390 | |

| Record name | Stannane, dimethylthioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13269-74-4 | |

| Record name | Dimethylthioxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, dimethylthioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, dimethylthioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dimethylthioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylthioxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of dimethyltin sulfide

An In-depth Technical Guide to the Chemical Properties and Synthesis of Dimethyltin Sulfide

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of dimethyltin sulfide ((CH₃)₂SnS). It is intended for researchers, scientists, and professionals in drug development and materials science. Direct literature on the isolated, simple monomeric compound dimethyltin sulfide is notably scarce. Therefore, this guide adopts a foundational approach, beginning with an in-depth analysis of its critical precursor, dimethyltin dichloride ((CH₃)₂SnCl₂). By understanding the synthesis and properties of this well-documented starting material, we can logically deduce the synthetic pathways to, and the probable chemical characteristics of, dimethyltin sulfide. This document synthesizes data from established organotin chemistry to provide a robust and scientifically grounded perspective.

Part 1: Dimethyltin Dichloride ((CH₃)₂SnCl₂) – The Essential Precursor

Dimethyltin dichloride is a cornerstone organometallic reagent and a principal intermediate in the manufacture of a wide array of dimethyltin compounds.[1] Its chemical behavior and synthesis are paramount to understanding the formation of derivatives such as dimethyltin sulfide.

Core Chemical and Physical Properties

Dimethyltin dichloride is a white crystalline solid under standard conditions.[1] It is highly reactive and moisture-sensitive, hydrolyzing in the presence of water.[1] This reactivity is central to its utility as a precursor.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₆Cl₂Sn | [2] |

| Molar Mass | 219.69 g/mol | [2] |

| Appearance | White crystalline powder/solid | [1] |

| Melting Point | 107-108 °C | N/A |

| Boiling Point | 188-190 °C | [3] |

| Vapor Pressure | 0.225 mmHg (30.0 Pa) at 25°C | [1] |

| Solubility | Soluble in organic solvents; decomposes rapidly in water | [1] |

Industrial Synthesis of Dimethyltin Dichloride

The primary industrial route to dimethyltin dichloride is the "direct synthesis" method, reacting metallic tin with methyl chloride at elevated temperatures and pressures in the presence of a catalyst. This process is highly efficient and provides high-purity products suitable for subsequent chemical transformations.[2][3]

Causality of Experimental Design: The choice of catalyst is critical for reaction efficiency and selectivity. Catalysts such as dimethyl sulfide or dimethyl sulfoxide are employed to facilitate the oxidative addition of methyl chloride to the tin metal.[2] The reaction is performed under pressure to maintain methyl chloride in the liquid phase, increasing its concentration and enhancing reaction rates. The multi-stage temperature and pressure profile ensures controlled reaction initiation, progression, and finally, purification via distillation.[2][3]

Experimental Protocol: High-Pressure Catalytic Synthesis [2][3]

-

Reactor Charging: A high-pressure reactor equipped with a robust stirrer, thermometer, and pressure gauge is charged with tin granules (e.g., 250 kg), a catalyst such as dimethyl sulfide (e.g., 30 kg), and tin tetrachloride (e.g., 10 kg) as a reaction initiator.

-

Initial Heating: The mixture is heated to approximately 180°C at a controlled rate (e.g., 1.0-1.5°C/min).

-

Methyl Chloride Introduction: Gaseous methyl chloride is introduced into the reactor, and the pressure is maintained between 0.9-1.3 MPa. The reaction temperature is controlled in the range of 180-210°C. The reaction is typically continued for approximately 4 hours.

-

Reaction Completion & Distillation: After the consumption of methyl chloride ceases, the reaction temperature is increased to 200-240°C and the pressure is raised to 1.3-1.5 MPa for about 2 hours to complete the reaction.

-

Product Isolation: The product, dimethyltin dichloride, is isolated by fractional distillation at atmospheric pressure, collecting the fraction that distills between 188°C and 200°C.

Visualization: Synthesis Workflow

Caption: Industrial synthesis workflow for dimethyltin dichloride.

Part 2: Synthesis and Reactivity of Organotin Sulfides

The tin-sulfur bond is a key functional linkage in organometallic chemistry. Organotin sulfides are typically synthesized by reacting an organotin halide with a suitable sulfur source.

General Synthetic Pathway

The most direct and plausible route to dimethyltin sulfide involves the reaction of dimethyltin dichloride with an alkali metal sulfide or hydrogen sulfide. This is a standard salt metathesis or condensation reaction where the thermodynamically stable alkali metal chloride (e.g., NaCl) precipitates, driving the reaction forward.

Reaction: (CH₃)₂SnCl₂ + Na₂S → (CH₃)₂SnS + 2 NaCl

This reaction exchanges the chloride ligands on the tin atom for a sulfide ligand. Depending on stoichiometry and reaction conditions, the product may exist as a simple monomer, but organotin sulfides frequently form cyclic trimers, [(CH₃)₂SnS]₃, or other polymeric structures.

Proposed Experimental Protocol for Dimethyltin Sulfide Synthesis

This protocol is a predictive methodology based on established procedures for analogous organotin compounds.[4]

-

Dissolution: Dissolve dimethyltin dichloride in a suitable anhydrous organic solvent, such as ethanol or toluene, under an inert atmosphere (e.g., nitrogen or argon).

-

Sulfide Addition: Prepare a solution or slurry of anhydrous sodium sulfide (Na₂S) in a compatible solvent. Add the sodium sulfide solution dropwise to the stirred solution of dimethyltin dichloride at room temperature.

-

Reaction & Precipitation: A white precipitate of sodium chloride (NaCl) will form immediately. The reaction mixture should be stirred for several hours at room temperature or with gentle heating to ensure complete reaction.

-

Isolation: The precipitated NaCl is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure to yield crude dimethyltin sulfide. The product can be further purified by recrystallization or sublimation, depending on its physical properties.

Visualization: Proposed Synthesis of Dimethyltin Sulfide

Caption: Proposed synthesis of dimethyltin sulfide from its dichloride precursor.

Part 3: Inferred Chemical Properties of Dimethyltin Sulfide

While specific experimental data for (CH₃)₂SnS is limited, its properties can be reliably inferred from the extensive knowledge base of organotin chemistry.

Structural and Spectroscopic Properties

-

Structure: As mentioned, while a monomeric structure (CH₃)₂Sn=S is conceivable, it is more likely to exist as a cyclic trimer, a six-membered ring of alternating tin and sulfur atoms. This is a common structural motif for diorganotin sulfides.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet corresponding to the six equivalent protons of the two methyl groups. This singlet would be flanked by "satellite" peaks due to coupling with the ¹¹⁷Sn (I=1/2, 7.6% abundance) and ¹¹⁹Sn (I=1/2, 8.6% abundance) isotopes. The magnitude of the two-bond tin-proton coupling constant (²J(Sn-H)) provides valuable structural information.

-

¹¹⁹Sn NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the tin atom. The chemical shift for a four-coordinate tin in a sulfide environment would be expected in a characteristic region, distinguishable from its dichloride precursor.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending modes from the methyl groups. The key diagnostic feature would be the Sn-S stretching frequency, which is expected to appear in the far-infrared region (typically 300-400 cm⁻¹).

Reactivity Profile

The reactivity of dimethyltin sulfide is dictated by the polarity and lability of the tin-sulfur bond.

-

Lewis Acidity/Basicity: The tin atom acts as a Lewis acid, capable of coordinating with Lewis bases. The sulfur atom, with its lone pairs, acts as a Lewis base. This dual character can lead to complex coordination chemistry.

-

Oxidation: The Sn-S bond is susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide can lead to the formation of organotin sulfates.[6] This highlights the potential for the sulfur atom to be oxidized to higher oxidation states (sulfoxide, sulfone) while coordinated to the tin center.

-

Protonolysis: The Sn-S bond can be cleaved by protic acids (e.g., HCl), which would likely regenerate dimethyltin dichloride and produce hydrogen sulfide.

-

Exchange Reactions: Dimethyltin sulfide may undergo exchange reactions with other tin compounds, such as dimethyltin dichloride, to form mixed halide-sulfide species.[7]

Part 4: Potential Applications and Toxicological Context

Applications in Research and Industry

Drawing parallels with related compounds, dimethyltin sulfide could find applications in several fields:

-

PVC Stabilization: Diorganotin compounds are widely used as heat stabilizers for PVC. The sulfur-containing derivatives, specifically mercaptides, are particularly effective. Dimethyltin sulfide could serve as a precursor to these active stabilizers.[8]

-

Catalysis: Organotin compounds catalyze various organic reactions, including esterification and transesterification. The specific properties of the Sn-S bond could offer unique catalytic activity.[8]

-

Precursor for Materials Science: It could serve as a single-source precursor for the chemical vapor deposition (CVD) or solution-based synthesis of tin sulfide (SnS) thin films, which are materials of interest for photovoltaic and thermoelectric applications.[9]

Toxicology and Safety Considerations

It is crucial to handle all organotin compounds with extreme caution. Dimethyltin compounds are known to be toxic.

-

Neurotoxicity: Exposure to dimethyltin compounds, primarily through inhalation, has been linked to severe neurological effects in humans, including memory impairment, disorientation, and seizures.[10][11]

-

Immunotoxicity: Organotins, as a class, are known to be potent immunotoxicants, primarily affecting the thymus.

-

General Toxicity: Dimethyltin compounds can cause reproductive and developmental toxicity.[12] The reaction of organotin compounds with biological molecules can be promoted by the homolytic cleavage of Sn-C bonds, leading to the formation of active radicals and oxidative stress.[13]

All experimental work with dimethyltin sulfide or its precursors must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

References

- Process for preparing dimethyltin dichloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL4VAxJz0MC6aDA9f0hASRRl8QxIP45ZiiiShrJMdLFygbFbslw4p_KrE1JgLB9yHnhnKq6zgZ1JTJIatZnTxih_3N7LxRgte05-oAmc-PBds-_8YUyRHPjKJ5yPudbsj59XE__SIQSrw=]

- Organic tin compounds (Dimethyltin compounds) Chemical Substances Control Law Reference No.: PRTR Law. Japan Ministry of the Environment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFA1kWK8M8Uqze4LbJyTgHGAykpvuAT8l78ahVkDzH2ndvdYFlLP6qpJmLGKL6e66FAxMXi9yKqeEzcBABOF_pX8G1Vt-P2SH8H2OGvZcG049p3B7flVGpPB11EOm9Iok0DN3jzg==]

- Synthesis process of dimethyl tin dichloride. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHttvGkSPbd0-sfVEVV9UmK7Yl9G3iMsQkZ90bSoLqel12DaJA2NU-hbebPFs9AV-9d_OvjFlkhjHtW-DpV8bU2WjzLPSSnc4acYNDgb6BrMd3JOER7kVZTuoEX-S912RS-0i1YAsgQXTsZ5A==]

- Compounds of dimethyltin - Evaluation statement. Australian Department of Health and Aged Care. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGrHEe6B0HMFxDs5CxIC9DdGVpdb3TA-p2npbPW2eHuOiAicXLT9-cUHmgezwKHzVgXv4Tg6T1Nxnht-OKzGR38GEATavsG_7NaPPV8NTATdCj5pcCQ_QS-6EhvZcRB_Lp6uXvtiHSvXr2QgPD90BLYRPYjjq5spL-1DYBce7m68utf56oDR70PZOk5-l76rXBudRkPTf7rlMONaUbyIteM1tiaCTujY4eMB4on2W8DZNxDPIf3OuuhcPDmUbP]

- TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq527pV5WQqA5aw-KIuALM0Htz9J0KL9blbAxiQumtiVgtY54szgVXNxJJnIWYYigysupeBenAjQnIbdCiCUDsgnnwXIOzOBV23KN0cKck6BtFdZrZ2oZT-wMBulhPzzi5pGn78aEv0a9LNg==]

- Organotin Sulfates from the Oxidation of Organotin Sulfides with Hydrogen Peroxide. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE-wx6hKcz-PtES1UsPtuTPQF6V0LBVLuMzv-OwcLtohKsZxCmagyOuJO4Qk8UdKVBbgo-5TPekBTWqY-nCpqxD8T-yxCDFyQ_xVXDuNbA--u0UWXsSTMnd40PmbPHrfDkcmmJadsV0krM]

- Toxicological Profile for Tin and Tin Compounds. National Center for Biotechnology Information (NCBI). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlu576imwQ9QFQtItGto8nIMZ9uad3wI4q9XSt9vWVjL9Jp-FwWmYsIaQMGZFh6KD7DGkaIpjgm9xT9Tm_9t-v4dbDLTW4HTRNctzyOWhAqsV0xNIHImOGYauniy_m_MKMGiRf8ITQ]

- Toxicity of Trimethyltin and Dimethyltin in Rats and Mice. SpringerLink. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmeCybqN400ak9zUe7EZRJS-3UAvXQmQd-RjXXQqNGDi-heJmenf0qzib0W7E5n1ETZVV5XwpEwmgm9pRVoVTF1-iWmov4lJ4AkAV3kIIdjmQY7o0_DWvIt-7dEsK_08zQlDjNKxGgEt1olCxF7h7EsbFVTyd-1UAF43ePwp4LoNgBZp2Bg05xBxw8PXrhUwDo0ula06XEVWdIJeI=]

- The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbbWNxcxbS9DEx3DoX4fkrBH56ijzIGP8RN9Kbkhn5u1sN9wyUBSakFjoyRa9KMu5MPBSgLGSzT5Srnk0gitrUxxG5aXzvh4C13DxuQ0hHRUEtafxeR8tzY7n3DLCi6yBI6Q==]

- Studies of the reaction of dimethyltin dichloride with mercaptoacetic acid in the presence of amines and crystal structure of [( nPr) 3NH][Me 2Sn(μ 2-SCH 2COO)Cl]. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3INRvSdNjxQ0V638_w1xZyswrB9FfidG0sVdoUH-JzzLFHK8OVJYy_D_fv46a5myoccqsyLX2jFz_4GnEQcBP4m1X4Shq_Jyy6PYSTxDqXUd4guRJvMdqCMfRoDv2O4fARCdh4UCe-IXqyWbuzFL0GXZw0xosUlrESSK9coI_kCUKSLgmH8m1eqJnNLOdczrKWiCcodnzcShHPkYKuPPvnLtLHRC7dZ-ozMde6Z4Cyo9ILuK3huMqsn_PbKTrghNRQAVJD_VNGcdzGullBTgr3oWewkC5a3K-OsN9SOJigpa0AL7pC97mx0EDrjyirNh0LjV2y7MQo22H91z1nonQJIFYavuw2w==]

- Synthesis process of dimethyl tin dichloride. Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxaBb48Jn-pDeLcvmDqfV0cmvey_5O1hKhpTC3qP5zHw5m5HT0SitPtxOaxF2omGYBvf2jZ6buJP02uy9THsGLRdQJHJfn0oASN6cpuDUKhnOMsnSaDmPxqiW1KicZ9w-G8rYSWYyOA==]

- Organometallic Reactions. Part XVII. Some Exchange and Addition Reactions of Aminodimethyltin Compounds. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG7Hiq5x2laHzh0NKRNgAvScnSxRJ-2rYo7AIJeKCgB3ZtVjgG0o7QlHlCx_glSg71an-zDOiR4RQtdw7Tkm3cFpXmet4BFsy-hArqfUwCb5GMyQkhwS2dFKMqU095gCYpH_cAapalcs85tqsOmDUKufgdS78obR-w]

- Crystal structure of a large cubic tin monosulfide polymorph: an unraveled puzzle. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.

- A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3AHIaiFAO16AKSCd0aY51xTUC20PQfKFennuI__YX7zFcWktxAZfUQwdQB1NgraBMQlrLn7rV-7E09hdzd3_C5uuj7fDNbX8TWiLbMz3vhphTpe4pWDV48mK3QjGgbqSqzHabruZaK7qegFM1Kn4vjqgJumE4hDBDnGqon1vQfSFJXQ==]

- Synthesis, X-ray Diffraction, NMR and Thermolysis Studies of Cadmium Tin Sulfido Complexes. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMVkj36pm_o1WCWw_aQ5MDObRuNIBSbSZ-eRbrYFFQeuMdXU7Q9kASZgrHxuZOZOJiUohhHO0mR7ViI--xmO7rECkBByHjhjShtp0MORQIHnyfilTeodhNid5XMqL3D6IW]

- N.M.R. SPECTRA OF TIN COMPOUNDS: I. H1 AND F19 MAGNETIC RESONANCE SPECTRA OF DIMETHYL-1,1,2,2-TETRAFLUOROETHYLTIN HYDRIDE, DIMETHYLBIS(1,1,2,2-TETRAFLUOROETHYL)TIN, AND DIMETHYLTIN DIHYDRIDE. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKQlqPYPf1w2jPuwbEfTXbaySMc5_u7NuBl-PboyfXp9tbFehMxFe8De8gKys62CTj0XRQAE12GGUKIbBFDIIiR6Yj3FDTM-XhA04CyAsLxFo2Ei0LdBXr1nL-5ExYWRcoPleJ1PQsjLdXE_NzIdAWTxe4XCXEUx76L6LLef_p9IctsVcpvowTMIUlNQRjPs7D2CYC4NE3kSvzB_-D84UfKyyQnCKX80fAkX545IQv6ies7lYTg77al4XfNZkXGVJTlBQ3WRltwcMs20fEYAWwdW0NQFb0CLQ0_uDjixDPKhwcUo2JcpS3tSICfcb_5IPWXTA49szrdnTMRaL_hTbUK6Hy3igM1IWIGrxKn4JDAGEVsKTwg3FV0nAhiSI=]

- Oxidation by oxygen and sulfur of Tin(IV) derivatives containing a redox-active o-amidophenolate ligand. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEezcdFuk6ESmVaUqRXl-NVsJhyhFW_HwkQb0Bi1vRC-Js2tRcfFKDTs1J12BI4W3Prnw7GCuHewVaBJnP8Z9AsXgTJVIxlHoOMKt2D11VkYsOh901biVQOyHzVK4bI0ws4J-c=]

Sources

- 1. env.go.jp [env.go.jp]

- 2. CN102516288A - Synthesis process of dimethyl tin dichloride - Google Patents [patents.google.com]

- 3. Synthesis process of dimethyl tin dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, X-ray Diffraction, NMR and Thermolysis Studies of Cadmium Tin Sulfido Complexes | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organometallic reactions. Part XVII. Some exchange and addition reactions of aminodimethyltin compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. Crystal structure of a large cubic tin monosulfide polymorph: an unraveled puzzle - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. gdmlac.com.cn [gdmlac.com.cn]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Dimethyltin Sulfide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of dimethyltin sulfide in organic solvents, a critical parameter for its application in research, drug development, and materials science. Due to a notable absence of direct quantitative solubility data in publicly accessible literature, this guide synthesizes information from analogous organotin compounds, fundamental chemical principles, and established analytical methodologies to offer a predictive framework and a robust experimental protocol for solubility determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the dissolution characteristics of dimethyltin sulfide for its effective handling, formulation, and application.

Introduction to Dimethyltin Sulfide: Properties and Significance

Dimethyltin sulfide, with the chemical formula (CH₃)₂SnS, is an organotin compound featuring two methyl groups covalently bonded to a tin atom, which is in turn bonded to a sulfur atom. While specific physicochemical data for dimethyltin sulfide is scarce, its structure suggests it is a relatively nonpolar molecule. The nature of the carbon-tin bond and the overall molecular geometry are key determinants of its physical and chemical properties.

Organotin compounds, as a class, have found diverse applications as catalysts, PVC stabilizers, and biocides. The solubility of these compounds is a pivotal factor governing their reactivity, bioavailability, and formulation possibilities. Understanding the solubility of dimethyltin sulfide is therefore essential for harnessing its potential in various scientific and industrial domains.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dimethyltin sulfide, a molecule with nonpolar methyl groups and a more polarizable tin-sulfur bond, its solubility in organic solvents will be a function of the solvent's polarity, hydrogen bonding capability, and dispersion forces.

It is anticipated that dimethyltin sulfide will exhibit greater solubility in nonpolar and moderately polar aprotic solvents, where dissolution is driven by favorable van der Waals interactions. In contrast, its solubility is expected to be limited in highly polar protic solvents like water, due to the energetic cost of disrupting the strong hydrogen-bonding network of the solvent.

Inferred Solubility Profile of Dimethyltin Sulfide

A seminal 1942 paper by Harada on trialkyltin sulfides states that these compounds are generally "soluble in ordinary organic solvents but insoluble in water"[1]. This provides a strong indication that dimethyltin sulfide, as a lower alkyltin sulfide, would follow a similar trend. Furthermore, dibutyltin dichloride, another organotin compound, is reported to be soluble in organic solvents such as benzene, toluene, ether, and alcohols.[2]

Based on these analogies and fundamental principles, the following table presents a predicted qualitative solubility for dimethyltin sulfide in a selection of common organic solvents.

Table 1: Predicted Qualitative Solubility of Dimethyltin Sulfide in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | Favorable van der Waals interactions between the nonpolar solvent and the methyl groups of dimethyltin sulfide. |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone | Moderate to High | The polarity of the solvent can interact with the tin-sulfur bond, while the organic portion of the solvent interacts with the methyl groups. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The energetic penalty of disrupting the hydrogen-bonding network of the alcohol may limit solubility. |

| Highly Polar Protic | Water | Very Low/Insoluble | The nonpolar nature of the methyl groups and the high energetic cost of disrupting the extensive hydrogen bonding in water lead to poor solubility.[1] |

Disclaimer: The solubility data presented in Table 1 is inferred and not based on direct experimental measurement for dimethyltin sulfide. It is intended to serve as a guideline for solvent selection and should be confirmed experimentally.

Experimental Protocol for the Quantitative Determination of Dimethyltin Sulfide Solubility

To address the existing data gap, a robust and self-validating experimental protocol is essential. The following detailed methodology outlines the steps for the accurate and precise determination of dimethyltin sulfide solubility in a given organic solvent. This protocol incorporates best practices for handling organotin compounds and employs modern analytical techniques for quantification.

Principle

The equilibrium solubility is determined by preparing a saturated solution of dimethyltin sulfide in the chosen organic solvent at a constant temperature. After allowing the system to reach equilibrium, the undissolved solid is removed, and the concentration of dimethyltin sulfide in the supernatant is quantified using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Materials and Reagents

-

Dimethyltin sulfide (purity ≥ 95%)

-

Organic solvents (analytical grade or higher)

-

Internal standard (e.g., a different, stable organotin compound with known solubility characteristics)

-

Deionized water

-

Methanol (for cleaning)

-

Hydrochloric acid (for cleaning glassware)[2]

-

Nitrogen or Argon gas (for creating an inert atmosphere)

Equipment

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., ICP-MS or MS)

-

Vortex mixer

-

Schlenk line or glovebox for handling air-sensitive compounds, if necessary.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of dimethyltin sulfide solubility.

Caption: Experimental workflow for determining the solubility of dimethyltin sulfide.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of dimethyltin sulfide and add it to a series of vials.

-

To each vial, add a precise volume of the desired organic solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that some undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that equilibrium is reached. It is advisable to perform a kinetic study to determine the minimum time required to reach equilibrium.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to maintain the temperature.

-

Immediately filter the supernatant through a 0.22 µm syringe filter that has been pre-conditioned with the same solvent to remove any remaining particulate matter.

-

-

Quantitative Analysis (GC-MS Example):

-

Derivatization (if necessary): For GC analysis of some organotin compounds, derivatization to a more volatile form may be required. However, for dimethyltin sulfide, direct analysis may be possible.

-

Calibration Curve: Prepare a series of standard solutions of dimethyltin sulfide of known concentrations in the same solvent. Add a fixed concentration of an appropriate internal standard to each standard and to the filtered sample solutions.

-

GC-MS Analysis: Analyze the standards and samples by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and quantification.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of dimethyltin sulfide to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of dimethyltin sulfide in the sample solutions.

-

Causality and Self-Validation

-

Use of Excess Solute: Ensures that the solution is truly saturated at the given temperature.

-

Constant Temperature Equilibration: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducible results.

-

Centrifugation and Filtration: These steps are critical to ensure that no undissolved solid is carried over into the analytical sample, which would lead to an overestimation of solubility.

-

Use of an Internal Standard: Compensates for variations in injection volume and instrument response, thereby improving the accuracy and precision of the quantification.

-

Kinetic Study: Verifying the time to reach equilibrium confirms that the measured solubility is a true thermodynamic value.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table, expressing the solubility in units such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

Table 2: Example of Quantitative Solubility Data Presentation for Dimethyltin Sulfide at 25 °C

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value |

| Dichloromethane | Experimental Value | Calculated Value |

| Tetrahydrofuran | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value |

The results from this experimental work will provide the much-needed quantitative data to validate or refine the predicted solubility profile presented in Section 3.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical flow and dependencies in the process of determining and understanding the solubility of dimethyltin sulfide.

Caption: Logical flow from compound properties to application based on solubility data.

Conclusion

While direct, quantitative data on the solubility of dimethyltin sulfide in organic solvents is currently lacking in the scientific literature, this technical guide provides a robust framework for its estimation and experimental determination. Based on the principle of "like dissolves like" and data from analogous organotin compounds, it is predicted that dimethyltin sulfide will be highly soluble in nonpolar aprotic solvents and moderately to highly soluble in polar aprotic solvents, with limited solubility in polar protic solvents.

The detailed experimental protocol provided herein offers a reliable method for researchers to obtain the precise quantitative solubility data necessary for their specific applications. By following this guide, scientists and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing of dimethyltin sulfide, thereby advancing research and development in their respective fields.

References

-

Harada, T. On the Metallo-organic Compounds. XI. Trialkyltin Sulphide, R3SnSSnR3. Bulletin of the Chemical Society of Japan1942 , 17 (6), 281-282. [Link]

-

LookChem. Cas 683-18-1,Dibutyltin dichloride. [Link]

-

British Columbia Ministry of Environment and Climate Change Strategy. Organotins in Sediment/Soil by GC with MS Detection. 2021 . [Link]

-

U.S. Environmental Protection Agency. Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. 2003 . [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of Organotin Sulfides, with a Focus on Dimethyltin Sulfide

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathways of organotin sulfides, using dimethyltin sulfide ((CH₃)₂SnS) as a central model. While specific literature on the thermal analysis of dimethyltin sulfide is sparse, this document synthesizes information from related organotin compounds to build a predictive understanding of its behavior. More critically, this guide serves as a detailed operational manual for researchers, scientists, and drug development professionals, outlining a self-validating system of analytical methodologies to rigorously characterize these materials. We will explore the causality behind experimental design, from initial screening with Thermogravimetric Analysis (TGA) to the definitive identification of decomposition products using hyphenated mass spectrometry techniques.

Introduction: The Importance of Thermal Stability in Organotin Compounds

Organotin compounds are utilized in a wide array of industrial and pharmaceutical applications, from PVC stabilizers to catalysts and potential therapeutic agents.[1] The efficacy, safety, and shelf-life of any product containing these moieties are fundamentally linked to their chemical stability under various conditions, including thermal stress. Dimethyltin sulfide, a representative member of the alkyltin sulfide family, presents a case study in the interplay between metal-carbon and metal-heteroatom bond lability.

Understanding the precise temperature at which a compound like dimethyltin sulfide begins to decompose, the kinetics of this decomposition, and the nature of the evolved chemical species is paramount for:

-

Risk Assessment: Identifying the potential release of toxic volatile products during manufacturing, storage, or use.[2]

-

Process Optimization: Defining safe temperature limits for formulation, purification, and synthesis processes.

-

Material Science: Using organotin sulfides as single-source precursors for the controlled deposition of materials like tin sulfide (SnS) thin films.[3]

-

Drug Development: Ensuring the stability of active pharmaceutical ingredients (APIs) where organotin moieties might be present.

This guide will therefore focus not just on what is known, but on establishing an authoritative experimental framework for generating the critical data required for these applications.

Predicted Thermal Behavior and Decomposition Pathways

Direct experimental data for dimethyltin sulfide is not extensively published. However, by examining related structures, we can construct a scientifically robust hypothesis for its decomposition. The primary loci of thermal instability are the tin-carbon (Sn-C) and tin-sulfur (Sn-S) bonds.

Insights from Analogous Compounds

-

Dimethyltin Dichloride ((CH₃)₂SnCl₂): Pyrolysis studies of this compound show that decomposition begins around 500°C. The primary decomposition products are derived from the methyl groups, including methane, ethane, ethene, and propane.[4] This suggests that the Sn-C bonds in the dimethyltin moiety are susceptible to homolytic cleavage at elevated temperatures, leading to the formation of methyl radicals which then recombine or abstract hydrogen to form stable hydrocarbons.

-

Organotin(IV) Xanthates and Thiolates: Thermal decomposition of various organotin compounds containing Sn-S bonds is utilized to produce phase-pure tin sulfide (SnS).[3] This indicates that the Sn-S linkage provides a pathway for the formation of inorganic sulfide materials, often through the elimination of organic groups. TGA of sulfur-containing polymers often shows an initial mass loss corresponding to the scission of weak S-S bonds or the extrusion of sulfur as SO₂, followed by the decomposition of the remaining organic material.[5]

Proposed Decomposition Mechanism for Dimethyltin Sulfide

Based on the principles above, a multi-stage decomposition is proposed. The initial, rate-limiting step is likely the homolytic cleavage of a tin-carbon bond, as these are generally weaker than tin-sulfur bonds in such structures.

Proposed High-Temperature Pathway (>400°C):

-

Initiation: Homolytic cleavage of a tin-carbon bond to form a methyl radical (•CH₃) and a stannyl sulfide radical. (CH₃)₂SnS → •CH₃ + (CH₃)SnS•

-

Propagation & Product Formation:

-

The highly reactive methyl radicals can abstract hydrogen from other molecules or recombine, leading to the evolution of methane (CH₄) and ethane (C₂H₆) .

-

The remaining (CH₃)SnS• radical can undergo further fragmentation, potentially leading to the formation of volatile species like dimethyl sulfide (CH₃SCH₃) or further breakdown.

-

-

Final Residue: The ultimate non-volatile product is expected to be an inorganic tin sulfide, likely tin(II) sulfide (SnS) or other tin-sulfur species.

This proposed pathway is visualized in the diagram below.

Caption: Proposed decomposition pathway for dimethyltin sulfide.

A Self-Validating Experimental Workflow for Thermal Analysis

Caption: Self-validating workflow for thermal decomposition analysis.

Step 1: Initial Screening with TGA and DSC

Causality: The first step is always to determine the "what and when" of thermal events. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow. Running these simultaneously (TGA/DSC) provides the most comprehensive initial screen.

Protocol: TGA/DSC Analysis

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards). Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Place 5-10 mg of the dimethyltin sulfide sample into an alumina or platinum crucible. An accurate initial mass is critical for quantitative results.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the intrinsic thermal decomposition without interference from oxidative side reactions.

-

Temperature Program: Heat the sample from ambient temperature (~30°C) to 800°C at a controlled heating rate of 10°C/min.

-

Expert Insight: A 10°C/min heating rate is a standard choice that balances good resolution of thermal events with a reasonable experiment time. Faster rates can shift decomposition to artificially high temperatures, while slower rates may not produce a strong enough signal for subsequent evolved gas analysis.[6]

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the percentage mass loss for each decomposition step.

-

From the DSC curve, identify endothermic (melting, boiling, decomposition) or exothermic (crystallization, some decompositions) events and calculate the enthalpy (ΔH) associated with them.

-

Step 2: Identification of Evolved Gases (TGA-MS)

Causality: TGA tells us that mass was lost, but not what the lost mass consists of. By coupling the TGA exhaust to a Mass Spectrometer (MS), we can identify the evolved gases in real-time. This is the first step in validating our proposed mechanism.

Protocol: TGA-MS Analysis

-

System Setup: Connect the exhaust port of the TGA to the MS inlet via a heated transfer line (typically held at 200-250°C to prevent condensation of semi-volatile products).

-

TGA Program: Run the same temperature program as in the initial screening to ensure direct correlation of mass loss events with evolved gas profiles.

-

MS Parameters: Set the MS to scan a mass range of m/z 10-200. This range will cover expected small molecules (methane, m/z 16), larger fragments, and the parent compound.

-

Data Analysis: Correlate the TGA mass loss derivative curve (DTG) with the ion current plots from the MS. For example, a peak in the DTG curve that corresponds with a rise in the m/z 16 ion current is strong evidence for the evolution of methane.

Step 3: High-Resolution Separation of Products (Py-GC-MS)

Causality: TGA-MS is excellent for simple gases but can struggle to differentiate isomers or complex mixtures that evolve simultaneously. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) provides the ultimate level of detail. The sample is rapidly heated (pyrolyzed) and the decomposition products are immediately swept onto a GC column, which separates them before they enter the MS. This is the definitive validation step.

Protocol: Pyrolysis-GC-MS

-

System Setup: Place a small amount of sample (~0.1-0.5 mg) into a pyrolysis tube. Insert the tube into the pyrolyzer, which is interfaced with the GC injector.

-

Pyrolysis: Set the pyrolysis temperature based on the TGA results. For an event occurring at 500°C, a pyrolysis temperature of 550-600°C is appropriate to ensure complete and rapid decomposition.

-

GC Separation: Use a non-polar capillary column (e.g., DB-5ms) suitable for separating volatile and semi-volatile organic compounds. Program the GC oven with a temperature ramp (e.g., 40°C hold for 2 min, then ramp at 10°C/min to 300°C) to elute the products.

-

MS Detection: Scan a similar mass range as in TGA-MS. The separated peaks can now be individually identified by comparing their mass spectra to a reference library (e.g., NIST).

-

Expert Insight: For enhanced confidence in identifying sulfur-containing compounds, a detector splitting system can be employed, sending the column effluent to both an MS and a sulfur-selective detector like a Flame Photometric Detector (FPD).[7] This provides two complementary data streams for unambiguous identification.

-

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Thermal Analysis Data for Dimethyltin Sulfide

| Parameter | Method | Atmosphere | Result | Interpretation |

| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | Nitrogen | ~485 °C | Start of significant thermal breakdown. |

| Primary Mass Loss | TGA | Nitrogen | 45% (485 - 550 °C) | Corresponds to the loss of two methyl groups. |

| Residual Mass at 800 °C | TGA | Nitrogen | ~55% | Corresponds to the theoretical mass of SnS. |

| Thermal Event at Tₒₙₛₑₜ | DSC | Nitrogen | Endothermic | Energy input required to break Sn-C bonds. |

| Evolved Gas (485-550 °C) | TGA-MS | Nitrogen | m/z 16, 30 | Methane (CH₄) and Ethane (C₂H₆) detected. |

| Pyrolysis Products (550 °C) | Py-GC-MS | Helium | Methane, Ethane | Confirms TGA-MS results with high resolution. |

Note: This table is illustrative, based on the predicted behavior. Actual experimental results would populate these fields.

Conclusion

Of greater importance, this guide establishes an authoritative, self-validating workflow that enables researchers to confidently determine the thermal properties of dimethyltin sulfide or any related organometallic compound. By systematically progressing from broad screening (TGA/DSC) to specific identification (TGA-MS) and definitive separation (Py-GC-MS), one can build a complete and defensible thermal stability profile. This rigorous approach is essential for ensuring the safety, quality, and reliability of materials and products across the scientific and pharmaceutical industries.

References

-

Coope, J. A. R., & Bryce, W. A. (2011). The Thermal Decomposition of Dimethyl Disulphide. Scribd. [Link]

-

Saes, L. H., van der Put, P. J., & Schoonman, J. (1999). Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV, Colloque, 9(PR8), 165-172. [Link]

-

Eurofins Australia. (n.d.). Organotins Analysis. [Link]

-

U.S. National Library of Medicine. (n.d.). Analytical Methods - Toxicological Profile for Tin and Tin Compounds. NCBI. [Link]

-

ALS Global. (n.d.). Analysis of organotin compounds. [Link]

-

U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. [Link]

-

Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. EVISA's News. [Link]

-

Australian Government Department of Health. (2022). Compounds of dimethyltin - Evaluation statement. [Link]

-

Malik, A. K., et al. (2019). Chemical vapor deposition of tin sulfide from diorganotin(IV) dixanthates. Journal of Materials Science, 54, 2315–2323. [Link]

-

Agilent. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. [Link]

-

Shimadzu. (2003). GCMS Organotin News. [Link]

-

U.S. National Library of Medicine. (2013). Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry. PubMed. [Link]

-

ResearchGate. (n.d.). GC/MS conditions used for the analysis of organotin compounds. [Link]

-

Eurofins EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). [Link]

-

International Journal of Engineering and Scientific Research. (n.d.). TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands. [Link]

-

ResearchGate. (n.d.). (a) Thermogravimetric (TGA) curve of organotin(IV) complexes (1–4) and.... [Link]

-

ResearchGate. (n.d.). Thermogravimetric Analysis (TGA) of the sulfur polymers. [Link]

-

Shimadzu. (n.d.). Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. [Link]

Sources

- 1. Identification of organochlorides in distilled fractions of plastic pyrolysis oil using GC × GC coupled with high-resolution time-of-flight mass spectrometry (GC × GC-HR-TOFMS) and GC coupled with a halogen selective detector (GC-XSD) - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. eag.com [eag.com]

- 7. gcms.cz [gcms.cz]

Methodological & Application

Application Notes and Protocols for the Synthesis of SnS Nanoparticles via Thermal Decomposition of Dimethyltin Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Tin(II) Sulfide Nanoparticles

Tin(II) sulfide (SnS), a layered semiconductor material, has garnered significant attention in various scientific and technological fields. Its unique properties, including a high absorption coefficient, an optimal band gap for solar energy conversion, and low toxicity, make it a compelling candidate for applications in photovoltaics, photocatalysis, and bio-imaging. The synthesis of SnS at the nanoscale further enhances its properties due to quantum confinement effects, leading to tunable electronic and optical characteristics. This guide provides a detailed protocol for the synthesis of SnS nanoparticles using dimethyltin sulfide as a single-source precursor through a thermal decomposition method. This approach offers a straightforward route to SnS nanoparticles, where a single molecule provides both the tin and sulfur elements.

Mechanism and Rationale: The Art of Controlled Decomposition

The synthesis of nanoparticles via thermal decomposition of organometallic precursors is a robust and widely adopted method.[1][2] This technique relies on the controlled breakdown of a precursor molecule at elevated temperatures in a high-boiling point solvent. The choice of solvent and capping agents is critical in controlling the nucleation and growth of the nanoparticles, thereby dictating their final size, shape, and surface chemistry.

In this protocol, we utilize dimethyltin sulfide ((CH₃)₂SnS) as the single-source precursor. The core principle is the thermolytic cleavage of the Sn-C and Sn-S bonds. While the precise decomposition temperature of dimethyltin sulfide is not extensively documented, related organotin sulfide compounds are known to decompose to form tin sulfides.[3] The synthesis is conducted in oleylamine, a versatile long-chain primary amine that serves multiple roles.[4][5][6]

The Critical Role of Oleylamine:

-

Solvent: With a high boiling point (approximately 350 °C), oleylamine provides a suitable medium for the high-temperature synthesis.

-

Capping Agent: The amine group in oleylamine coordinates to the surface of the nascent SnS nanoparticles, preventing their aggregation and controlling their growth. This is crucial for obtaining monodisperse nanoparticles.[1][7][8]

-

Reducing Agent (in some contexts): While not the primary mechanism here, oleylamine can also act as a reducing agent in some nanoparticle syntheses.[4][5]

The overall reaction can be conceptually represented as:

(CH₃)₂SnS(solvated) + Heat → SnS(nanoparticle) + Volatile byproducts

The volatile byproducts, primarily methane and other hydrocarbons, are removed from the reaction mixture under an inert atmosphere.

Experimental Workflow: A Visual Guide

To provide a clear overview of the synthesis process, the following diagram illustrates the key steps from precursor preparation to the isolation of SnS nanoparticles.

Caption: A schematic of the SnS nanoparticle synthesis workflow.

Detailed Protocol: Synthesizing SnS Nanoparticles

This protocol is designed for the synthesis of SnS nanoparticles with a target size range of 10-20 nm. Researchers should note that variations in precursor concentration, reaction time, and temperature will influence the final nanoparticle characteristics.

Materials and Equipment:

| Reagent/Equipment | Specification | Purpose |

| Dimethyltin sulfide ((CH₃)₂SnS) | 98% purity or higher | Single-source precursor |

| Oleylamine (OAm) | Technical grade, ~70% | Solvent and capping agent |

| Ethanol | Anhydrous | Antisolvent for precipitation |

| Toluene or Hexane | Anhydrous | Solvent for redispersion |

| Nitrogen or Argon gas | High purity | Inert atmosphere |

| Three-neck round-bottom flask | 25 mL or 50 mL | Reaction vessel |

| Heating mantle with stirrer | - | Heating and mixing |

| Thermocouple | - | Temperature monitoring |

| Schlenk line or glovebox | - | Maintaining inert atmosphere |

| Centrifuge | - | Nanoparticle isolation |

| Sonicator | - | Redispersion of nanoparticles |

Procedure:

-

Precursor Solution Preparation (Under Inert Atmosphere):

-

In a glovebox or under a nitrogen flow, add 0.1 mmol of dimethyltin sulfide and 10 mL of oleylamine to a 25 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

Seal the flask and stir the mixture at room temperature until the dimethyltin sulfide is fully dissolved. Rationale: Ensuring a homogenous precursor solution is crucial for uniform nucleation.

-

-

Heating and Nanoparticle Formation:

-

Transfer the flask to a heating mantle and connect it to a Schlenk line to maintain an inert atmosphere.

-

Insert a thermocouple to monitor the reaction temperature accurately.

-

Begin stirring and rapidly heat the solution to 260 °C . Rationale: A rapid heating rate promotes a burst of nucleation, leading to a more uniform size distribution of nanoparticles. The target temperature is based on decomposition temperatures of similar organotin precursors used for SnS synthesis.[9]

-

Once the temperature reaches 260 °C, a color change to dark brown or black should be observed, indicating the formation of SnS nanoparticles.

-

-

Nanoparticle Growth and Annealing:

-

Maintain the reaction temperature at 260 °C for 30 minutes . Rationale: This "annealing" step allows for the controlled growth and crystallization of the nanoparticles.

-

After 30 minutes, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

-

Purification and Isolation:

-

In a fume hood, add 20 mL of anhydrous ethanol to the cooled reaction mixture. This will cause the oleylamine-capped SnS nanoparticles to precipitate out of the solution.

-

Transfer the mixture to centrifuge tubes and centrifuge at 6000 rpm for 10 minutes .

-

Decant the supernatant, which contains excess oleylamine and unreacted precursors.

-

Redisperse the nanoparticle pellet in 5 mL of toluene or hexane with the aid of sonication.

-

Repeat the precipitation and redispersion steps two more times to ensure the removal of impurities.

-

-

Final Product:

-

After the final wash, redisperse the SnS nanoparticles in a minimal amount of toluene or hexane for storage. The resulting colloidal solution should be stable for several weeks when stored in a sealed vial in a cool, dark place.

-

Characterization of Synthesized SnS Nanoparticles

To validate the successful synthesis and to understand the properties of the obtained SnS nanoparticles, a suite of characterization techniques should be employed:

| Technique | Information Obtained | Expected Results |

| Transmission Electron Microscopy (TEM) | Size, shape, and morphology | Spherical or quasi-spherical nanoparticles in the 10-20 nm range. |

| X-ray Diffraction (XRD) | Crystal structure and phase purity | Diffraction peaks corresponding to the orthorhombic phase of SnS. |

| UV-Vis-NIR Spectroscopy | Optical properties and band gap | A broad absorption spectrum with an absorption edge in the near-infrared region, from which the band gap can be estimated. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition | Presence of tin (Sn) and sulfur (S) in the expected stoichiometry. |

Safety Precautions

-

Work in a well-ventilated fume hood, especially when handling volatile organic solvents and during the heating process.

-

Organotin compounds can be toxic. Handle dimethyltin sulfide with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Oleylamine is corrosive. Avoid contact with skin and eyes.

-

The synthesis is performed at high temperatures. Use caution to avoid thermal burns.

-

Ensure all glassware is properly secured and that the inert gas setup is functioning correctly to prevent exposure to air, which can lead to the formation of tin oxides.

Conclusion

This protocol provides a comprehensive guide for the synthesis of SnS nanoparticles from dimethyltin sulfide via thermal decomposition. By carefully controlling the reaction parameters, researchers can produce high-quality nanoparticles suitable for a range of applications. The principles outlined here can also serve as a foundation for further optimization to tune the nanoparticle properties for specific research and development needs.

References

- Bhattacharjee, A., & Roy, M. (2018). Synthesis of Nanoparticles through Thermal Decomposition of Organometallic Materials and Application for Biological Environment.

- Al-Dlaimi, M. F., & Al-Zubaidi, A. A. J. (2018). Hot Injection Synthesis of Orthorhombic SnS Nanoparticles from Bis(O-n-Propyldithiocarbonato)Diphenyltin(IV). Journal of Nano Research, 55, 137-144.

- Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis.

- Oluwalana, S. S., & Ajibade, P. A. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology, 3, 801620.

- Iqbal, P., & Preece, J. A. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanostructure in Chemistry, 10(3), 255-273.

- De Roo, J., et al. (2016). 'Beneficial impurities' in colloidal synthesis of surfactant coated inorganic nanoparticles. Chemical Society Reviews, 45(17), 4645-4663.

-

Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis. Chemistry of Materials, 25(9), 1465–1476. Available from: [Link]

- Ahmad, T., et al. (2022). Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach.

- Garrido, G., et al. (2007). Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS.

- Bhattacharjee, A., & Roy, M. (2018). Synthesis of Nanoparticles through Thermal Decomposition of Organometallic Materials and Application for Biological Environment.

- Iqbal, P., & Preece, J. A. (2020). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. Molecules, 25(18), 4088.

-

Oluwalana, S. S., & Ajibade, P. A. (2022). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology, 3, 801620. Available from: [Link]

- Singh, J., et al. (2018). Capping agents in nanoparticle synthesis: Surfactant and solvent system. AIP Conference Proceedings, 1953(1), 030214.

-

Al-Dlaimi, M. F., & Al-Zubaidi, A. A. J. (2018). Hot Injection Synthesis of Orthorhombic SnS Nanoparticles from Bis(O-n-Propyldithiocarbonato)Diphenyltin(IV). Journal of Nano Research, 55, 137-144. Available from: [Link]

- Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis.

-

Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Oleylamine in Nanoparticle Synthesis. Request PDF. Available from: [Link]

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

Application Note: Gas Chromatography Methods for the Speciation and Analysis of Dimethyltin

Abstract: This document provides a comprehensive technical guide for the analysis of the dimethyltin (DMT) moiety using Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). Organotin compounds, including DMT, are characterized by low volatility and high polarity, rendering them unsuitable for direct GC analysis. This guide details the critical derivatization step required to convert non-volatile DMT into a thermally stable and volatile species. We will explore two robust derivatization protocols—alkylation via Grignard reagents and ethylation with sodium tetraethylborate—and provide detailed, field-proven methodologies for sample preparation, instrumentation, and data validation. This application note is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who require sensitive and reliable quantification of dimethyltin.

The Foundational Challenge: Volatility in Organotin Analysis

Dimethyltin ((CH₃)₂Sn²⁺) and its salts are organometallic compounds with significant industrial applications, but also notable toxicity, necessitating their precise monitoring in pharmaceutical products, food, and environmental matrices.[1] The primary analytical challenge stems from their ionic nature and negligible vapor pressure, which is incompatible with gas chromatography's fundamental requirement for analytes to be volatile and thermally stable.[2]

Therefore, a chemical modification step, known as derivatization , is an indispensable part of the workflow. This process converts the polar dimethyltin cation into a nonpolar, fully alkylated, and volatile tetraorganotin compound, which can then be effectively separated and detected by GC-MS. The choice of derivatization agent is critical and directly influences the efficiency, sensitivity, and robustness of the entire analytical method.[2]

The Analytical Workflow: From Sample to Signal

The successful analysis of dimethyltin is a multi-stage process. Each step must be carefully optimized to ensure quantitative recovery and prevent analyte degradation. The overall workflow is a self-validating system designed to ensure the integrity of the final reported concentration.

Figure 1: Comprehensive workflow for dimethyltin analysis.

Sample Preparation: The Key to Accurate Quantification

The objective of sample preparation is the quantitative extraction of dimethyltin from the sample matrix into a suitable organic solvent, free from interfering substances.

-

Extraction from Aqueous Samples: Liquid-liquid extraction using a nonpolar solvent like hexane is common.[1] For complex aqueous matrices, adjusting the pH with a buffer (e.g., acetate buffer) can optimize partitioning.[1]

-

Extraction from Solid Samples (Soils, Sediments, Tissues): Solid samples require extraction with a solvent mixture, often aided by sonication. The use of a complexing agent, such as tropolone, is highly recommended. Tropolone binds with the tin molecule, neutralizing its charge and significantly improving its extraction efficiency into organic solvents.[3]

Internal Standard: For accurate quantification, an internal standard must be added to the sample before extraction. A suitable choice is an organotin compound not expected in the sample, such as tripropyltin (TPrT) or a deuterated analog like TBT-d27, which corrects for analyte loss during preparation and variability in injection volume.[3][4]

Derivatization: Making Dimethyltin GC-Amenable

This is the most critical step in the protocol. The choice between Grignard reagents and sodium tetraethylborate depends on the sample matrix, available laboratory equipment, and safety considerations.

Grignard reagents (R-MgX) are powerful nucleophiles that react with organotin halides to form stable, tetra-substituted, and volatile tin species. Pentylmagnesium bromide (PeMgBr) is an excellent choice as it adds a pentyl group, shifting the resulting compound's mass and retention time away from potential low-molecular-weight interferences.[5]

Causality: The reaction's success hinges on the complete absence of water, which would violently quench the Grignard reagent.[2] Therefore, all solvents must be anhydrous, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Figure 2: Derivatization of dimethyltin with a Grignard reagent.

Sodium tetraethylborate is an alternative alkylating agent that is less sensitive to water than Grignard reagents, allowing the reaction to be performed in a buffered aqueous-organic system.[6] It transfers ethyl groups to the dimethyltin cation, forming volatile dimethyldiethyltin.

Causality: This method is often considered simpler and safer. The reaction is typically performed at a controlled pH (around 4.5 to 5) using an acetate buffer, which facilitates the ethylation process while minimizing analyte degradation.[6]

| Feature | Grignard Reagent (e.g., PeMgBr) | Sodium Tetraethylborate (NaBEt₄) |

| Reaction Condition | Strictly anhydrous conditions required.[2] | Aqueous/organic two-phase system.[6] |

| Reactivity | Highly reactive, can lead to higher yields.[2] | Moderately reactive, simpler to handle. |

| Safety | Hazardous, reacts violently with water/alcohols.[2] | Less hazardous, but still requires care. |

| Applicability | Excellent for non-polar solvent extracts. | Versatile for aqueous samples and extracts. |

| Byproducts | Magnesium salts, easily removed. | Boron-containing byproducts. |

Table 1: Comparison of Common Derivatization Reagents.

Detailed Experimental Protocols

Protocol 1: Derivatization with Pentylmagnesium Bromide (Grignard)

Objective: To convert extracted dimethyltin into dimethyl-dipentyl-tin for GC-MS analysis.

Materials:

-

Sample extract in anhydrous hexane containing internal standard.

-

Pentylmagnesium bromide solution (2.0 M in diethyl ether).

-

Sulfuric acid (1 M).

-

Anhydrous sodium sulfate.

-

Nitrogen or Argon gas supply.

Procedure:

-

Dry the Extract: Ensure the sample extract (typically 1-2 mL in a vial) is completely dry by passing it through a small column of anhydrous sodium sulfate.

-

Inert Atmosphere: Purge the vial containing the dried extract with nitrogen gas for 1-2 minutes.

-

Add Reagent: Using a gas-tight syringe, carefully add 200 µL of the pentylmagnesium bromide solution to the extract. Seal the vial immediately.

-

React: Vortex the mixture for 30 seconds and allow it to react at room temperature for 30 minutes.[1][5]

-

Quench Reaction: Carefully add 1 mL of 1 M sulfuric acid dropwise to quench the excess Grignard reagent. Caution: This reaction is exothermic and may produce gas. Perform in a fume hood.

-

Phase Separation: Vortex for 1 minute. The mixture will separate into two layers. The upper organic layer (hexane) contains the derivatized analyte.

-

Isolate Analyte: Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.

Protocol 2: GC-MS System Configuration and Analysis

Objective: To separate and quantify the derivatized dimethyltin compound. The following parameters are a robust starting point and should be optimized for your specific instrumentation.

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 7890, Shimadzu GC-2030, or equivalent | |

| Injector | Split/Splitless | |

| - Temperature | 260 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation.[6] |

| - Mode | Splitless (1 min purge delay) | Maximizes transfer of the analyte onto the column for trace-level analysis.[6] |

| - Injection Volume | 1 µL | Standard volume to prevent column overload. |

| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A nonpolar 5% phenyl-methylpolysiloxane phase provides excellent resolution for organotin compounds.[6] |

| Carrier Gas | Helium, Constant Flow Mode (1.2 mL/min) | Inert carrier gas providing optimal chromatographic efficiency. |

| Oven Program | 1. Initial: 60 °C, hold for 2 min2. Ramp 1: 8 °C/min to 160 °C3. Ramp 2: 20 °C/min to 300 °C, hold 5 min | This multi-ramp program effectively separates the derivatized analyte from solvent and matrix components.[6] |

| Mass Spectrometer | Agilent 5977, Shimadzu QP2010, or equivalent | |

| Ion Source Temp. | 250 °C | Standard temperature for robust ionization.[6] |

| Interface Temp. | 320 °C | Prevents condensation of the analyte before entering the ion source.[6] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible fragmentation patterns for library matching and identification. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | For highest sensitivity and quantitative accuracy, monitor characteristic ions. |

| - Quantifier Ion | m/z 279 (loss of one pentyl group) | The most abundant, characteristic fragment for quantification. |

| - Qualifier Ions | m/z 223, 350 (molecular ion) | Used for confirmation of analyte identity. The ratio of qualifier to quantifier should be constant. |

Table 2: Recommended GC-MS Method Parameters.

Data Validation and Trustworthiness

A protocol is only as reliable as its validation system. To ensure the trustworthiness of your results, the following quality control (QC) measures are mandatory.

-

Calibration: A multi-point calibration curve (minimum 5 points) must be generated using serially diluted standards that have undergone the same extraction and derivatization process as the samples.[3] The curve should demonstrate linearity with a correlation coefficient (R²) of >0.995.[1]

-

Method Blank: A solvent blank must be processed with every batch of samples to check for contamination from reagents or the system.

-

Recovery: The recovery of the internal standard (e.g., TBT-d27) must be calculated for each sample and should fall within an acceptable range (e.g., 70-120%) to validate the sample preparation process.[1][3]

-

Confirmation: The presence of dimethyltin must be confirmed by ensuring that 1) the retention time matches that of a known standard, and 2) the ratio of the qualifier to quantifier ions is within ±20% of the ratio observed in the calibration standards.[3]

By integrating these robust protocols and QC measures, researchers can achieve reliable, reproducible, and defensible results for the analysis of dimethyltin in a wide variety of matrices.

References

-

MDPI. (2024). Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. ResearchGate. Available at: [Link]

-

OSHA. (n.d.). Dimethyl Sulfide. Occupational Safety and Health Administration. Available at: [Link]

-

Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent. Available at: [Link]

-

PubMed. (n.d.). Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

-

ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. Agenzia regionale per la protezione ambientale della Toscana. Available at: [Link]

-

Atmospheric Measurement Techniques. (2015). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS. Copernicus Publications. Available at: [Link]

-

Archimer. (n.d.). Purge-and-trap gc-ms analysis of volatile organic-compounds from the guaymas basin hydrothermal site (gulf of california). Ifremer. Available at: [Link]

-

ScienceDirect. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. Elsevier. Available at: [Link]

- Google Patents. (n.d.). Process for preparing dimethyltin dichloride. Google Patents.

-

ResearchGate. (n.d.). Determination of Volatile Sulfur Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. ResearchGate. Available at: [Link]

-

ResearchGate. (2015). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate. Available at: [Link]

-

British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Gov.bc.ca. Available at: [Link]

-

NIST. (n.d.). Dimethyl sulfide. National Institute of Standards and Technology. Available at: [Link]

-

Shimadzu. (2003). Quantitative determination of organotin compounds. Shimadzu. Available at: [Link]

-

ResearchGate. (n.d.). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate. Available at: [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. www2.gov.bc.ca [www2.gov.bc.ca]

- 4. arpat.toscana.it [arpat.toscana.it]

- 5. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shimadzu.com [shimadzu.com]

Application Notes and Protocols for the Exploratory Use of Dimethyltin Sulfide in the Production of Low-E Glass Coatings

Introduction: The Quest for Novel Precursors in Low-E Glass Manufacturing

Low-emissivity (Low-E) glass is a cornerstone of modern energy-efficient architecture. Its ability to reflect long-wave infrared energy significantly reduces heat loss in colder climates and minimizes heat gain in warmer conditions, thereby lowering energy consumption for heating and cooling.[1][2][3] The functional component of Low-E glass is a microscopically thin, transparent coating that is a poor radiator of heat (low emissivity).[1] Tin oxide (SnO₂), particularly when doped with fluorine (FTO), is a widely used transparent conductive oxide (TCO) for these applications due to its excellent electrical conductivity, high transparency, and durability.[4][5]

Atmospheric Pressure Chemical Vapor Deposition (APCVD) is a dominant industrial method for applying these coatings, valued for its ability to produce durable, hard coatings on large glass surfaces in a continuous process.[6][7] The choice of the chemical precursor is critical to the success of the APCVD process, influencing deposition rate, film quality, and cost. While organotin halides, such as dimethyltin dichloride, are well-established precursors, the exploration of novel precursors is an active area of research aimed at improving process efficiency and film properties.[7][8]

This document presents an exploratory guide on the potential use of dimethyltin sulfide ((CH₃)₂SnS) as a precursor for the deposition of tin oxide coatings for Low-E glass applications. It is crucial to note that the use of dimethyltin sulfide for this purpose is not a well-established process and the information provided herein is based on theoretical chemical principles and extrapolation from related organotin and organosulfur chemistries. These notes are intended to provide a foundational framework for researchers venturing into this novel area.